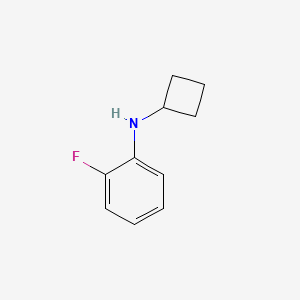
N-cyclobutyl-2-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutyl-2-fluoroaniline is an organic compound with the molecular formula C10H12FN. It is a derivative of aniline, where the amino group is substituted with a cyclobutyl group and a fluorine atom at the ortho position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-fluoroaniline typically involves the following steps:
Cyclobutylation of Aniline: Aniline is reacted with cyclobutyl bromide in the presence of a base such as potassium carbonate to form N-cyclobutylaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: N-cyclobutyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to cyclobutyl-2-fluoroaniline.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclobutyl-2-fluoroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
N-cyclobutyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-cyclobutyl-2-fluoroaniline involves its interaction with specific molecular targets. The cyclobutyl group and the fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
類似化合物との比較
- N-cyclobutyl-2-chloroaniline
- N-cyclobutyl-2-bromoaniline
- N-cyclobutyl-2-iodoaniline
Comparison: N-cyclobutyl-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
生物活性
N-cyclobutyl-2-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and biological effects, drawing from diverse research sources.
Synthesis and Structure-Activity Relationship (SAR)
This compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated anilines. The introduction of the cyclobutyl group is significant for enhancing the compound's biological activity. Research indicates that modifications to the aniline structure can lead to varying biological effects, particularly in terms of potency and selectivity against specific biological targets.
Table 1: Summary of SAR Studies on Aniline Derivatives
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| A | Cyclobutyl group | Increased potency in ALK inhibition |
| B | Fluorine substitution | Improved cellular activity |
| C | Methyl substitution | Reduced cytotoxicity |
Anticancer Properties
This compound has shown promise as a potential anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
Case Study: Inhibition of Anaplastic Lymphoma Kinase (ALK)
A study reported that derivatives similar to this compound exhibit potent inhibitory effects on ALK, a critical target in certain cancers. The IC50 values for these compounds ranged from low nanomolar concentrations, indicating strong efficacy.
Table 2: IC50 Values for ALK Inhibition
| Compound | IC50 (nM) |
|---|---|
| This compound | < 50 |
| Similar derivative 1 | 28.6 |
| Similar derivative 2 | 21.3 |
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of this compound. It has been suggested that this compound may stabilize proteins involved in neurodegenerative diseases, such as spinal muscular atrophy (SMA). The stabilization of survival motor neuron (SMN) protein was observed in cell-based assays, highlighting its potential therapeutic applications.
特性
IUPAC Name |
N-cyclobutyl-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMNSRPTBXGGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













